

5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one infrared spectroscopy peaks

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Compound of Interest

Compound Name: 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one

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An In-depth Technical Guide to the Infrared Spectroscopy of **5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one**

Authored by: Gemini, Senior Application Scientist Introduction: The Spectroscopic Signature of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds investigated as protein kinase inhibitors and other therapeutic agents.^[1] The specific derivative, **5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one** (CAS 99898-84-7, Formula: C₆H₄ClN₃O), represents a key intermediate and a molecule of significant interest in drug discovery and development.^[2] Its synthesis and characterization are foundational steps in the generation of novel pharmaceutical candidates.^{[3][4]}

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of such molecules. By probing the vibrational modes of the molecule's constituent bonds, an IR spectrum serves as a unique molecular fingerprint. This guide provides a detailed analysis of the expected infrared absorption peaks for **5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one**, grounded in fundamental spectroscopic principles and data from analogous heterocyclic systems. We will dissect the spectrum region by region, explaining the causality behind the characteristic vibrational frequencies of its key functional groups.

Molecular Structure and Tautomerism: The Dominant Keto Form

A critical consideration in the spectral analysis of pyrazolo[1,5-a]pyrimidin-7-ones is the potential for tautomerism. The scaffold can theoretically exist in at least three tautomeric forms, with the most probable being the keto form (7(1H)-one or 7(4H)-one) and the enol form (7-hydroxy). For related pyrazolo[1,5-a]pyrimidin-7(4H)-one structures, single-crystal X-ray diffraction studies have confirmed that the keto (amide) tautomer is the stable form in the solid state.^[5] This guide will therefore focus on the spectral features of the **5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one** tautomer, which is the expected predominant form, particularly in the solid phase commonly used for IR analysis (e.g., KBr pellets).

Below is a diagram illustrating the structure with key functional groups highlighted.

Caption: Molecular structure of the predominant 7(1H)-one tautomer.

Comprehensive Analysis of Infrared Absorption Peaks

The infrared spectrum can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups present in the molecule.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

- N-H Stretching: The most significant peak in this region for the 7(1H)-one tautomer is the N-H stretching vibration of the pyrimidinone ring. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of an adjacent molecule is expected. This results in a single, moderately broad, and strong absorption band typically appearing in the 3200 - 3050 cm⁻¹ range. The broadening is a direct consequence of the hydrogen bonding.^[6]
- Aromatic C-H Stretching: The C-H bonds on the fused pyrazole and pyrimidine rings give rise to stretching vibrations. These peaks are characteristically found at wavenumbers just above 3000 cm⁻¹. Expect one or more sharp, medium-to-weak intensity peaks in the 3100 - 3000 cm⁻¹ range.^{[7][8]}

The Carbonyl (C=O) Stretching Region (1750 - 1650 cm⁻¹)

This region is arguably the most diagnostic for confirming the compound's identity.

- C=O Stretching (Amide I Band): The carbonyl group within the six-membered pyrimidinone ring, which is a cyclic amide (or lactam), gives rise to a very strong and sharp absorption band. For a six-membered lactam, the base value is around 1670 cm⁻¹.^[9] This frequency is influenced by several factors:
 - Conjugation: The carbonyl group is conjugated with the C=C double bond within the pyrimidine ring and the fused pyrazole system. Conjugation delocalizes electron density, slightly weakening the C=O bond and lowering its stretching frequency.^{[6][10]}
 - Ring Strain: Six-membered rings have minimal ring strain, so this factor does not significantly increase the frequency, unlike in smaller lactam rings.^[11] Considering these effects, the C=O stretching peak for **5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one** is predicted to be a very strong band in the 1700 - 1660 cm⁻¹ range.^{[12][13]}

The Double Bond (C=C and C=N) Stretching Region (1650 - 1400 cm⁻¹)

The fused aromatic rings contain several carbon-carbon and carbon-nitrogen double bonds.

- C=N and C=C Stretching: The stretching vibrations of these bonds result in a series of medium-to-strong intensity peaks. These absorptions are characteristic of the heterocyclic ring system. Expect multiple bands in the 1620 - 1500 cm⁻¹ and 1500 - 1400 cm⁻¹ regions, which are typical for aromatic and heteroaromatic ring systems.^{[8][14]} The specific pattern of these peaks contributes to the uniqueness of the molecule's fingerprint.

The Fingerprint Region (1400 - 600 cm⁻¹)

This region contains a wealth of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure. While difficult to assign completely, several key peaks can be identified.

- C-N Stretching: The stretching of single C-N bonds within the ring system typically appears in the 1350 - 1200 cm⁻¹ range.[14]
- C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic absorptions. Out-of-plane ("oop") bends are often strong and can be found between 900 - 675 cm⁻¹.[7]
- C-Cl Stretching: The vibration of the carbon-chlorine bond is a key diagnostic feature. The C-Cl stretch for aryl chlorides typically appears as a strong band in the 850 - 550 cm⁻¹ range. [7][15] Its exact position is sensitive to the electronic environment of the fused ring system. For this molecule, a strong absorption band should be clearly visible in this lower wavenumber region.[12]

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected key vibrational frequencies, their corresponding functional groups, and their anticipated intensities for **5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one**.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Expected Intensity
N-H Stretch (H-bonded)	Amide N-H	3200 - 3050	Strong, Broad
C-H Stretch	Aromatic C-H	3100 - 3000	Medium to Weak, Sharp
C=O Stretch (Amide I)	Pyrimidinone C=O	1700 - 1660	Very Strong, Sharp
C=C / C=N Stretches	Aromatic Rings	1620 - 1400	Medium to Strong (multiple bands)
C-N Stretch	Ring C-N	1350 - 1200	Medium
C-H Out-of-Plane Bend	Aromatic C-H	900 - 675	Strong
C-Cl Stretch	Aryl C-Cl	850 - 550	Strong

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This protocol describes a standard, reliable method for obtaining a high-quality solid-state infrared spectrum.

Materials:

- **5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one** sample (1-2 mg)
- FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
- Agate mortar and pestle
- Pellet-pressing die
- Hydraulic press
- FTIR Spectrometer

Methodology:

- Sample Preparation:
 - Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine, consistent powder.
 - Causality: Grinding ensures a homogenous mixture and minimizes scattering of IR radiation.
 - Add 1-2 mg of the sample to the KBr powder (approx. 1:100 sample-to-KBr ratio).
 - Mix thoroughly by gentle grinding for 1-2 minutes until the mixture is uniform. Avoid excessive pressure which could induce polymorphic changes in the sample.
- Pellet Formation:
 - Transfer a portion of the mixture into the pellet-pressing die.

- Assemble the die and place it in the hydraulic press.
- Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Causality: The high pressure fuses the KBr into a solid matrix that is transparent to IR radiation, holding the sample in the beam path. A transparent pellet indicates good particle size and mixing, leading to a better spectrum with a flat baseline.

- Spectrum Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.
 - Acquire Background Spectrum: Run a background scan with an empty sample compartment. This is a critical self-validating step that measures the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.
 - Acquire Sample Spectrum: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Perform a baseline correction if necessary.
 - Identify and label the key absorption peaks as outlined in the summary table above.

Conclusion

The infrared spectrum of **5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one** is defined by a set of highly characteristic absorption bands. The definitive presence of a very strong carbonyl peak between 1700-1660 cm⁻¹, a broad N-H stretch above 3050 cm⁻¹, and a strong C-Cl stretch in the low-frequency region (850-550 cm⁻¹) collectively provide unambiguous evidence for the compound's structural integrity and the predominance of the 7(1H)-one tautomer. This guide

serves as a predictive framework for researchers to confidently interpret their experimental data, ensuring the accurate characterization of this vital heterocyclic building block.

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